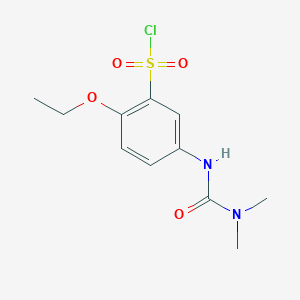

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride

Vue d'ensemble

Description

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride is a chemical compound with a complex structure, characterized by the presence of a sulfonyl chloride group, an ethoxy group, and a dimethyl-ureido group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Ureido Group: The dimethyl-ureido group can be introduced by reacting a suitable amine with dimethyl carbonate under controlled conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an appropriate alkylating agent.

Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid or another sulfonylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group exhibits high electrophilicity, enabling reactions with diverse nucleophiles. Key pathways include:

| Nucleophile | Reaction Conditions | Product Formed | Yield (%) | Stability Profile |

|---|---|---|---|---|

| Primary amines | DCM, 0–5°C, 2–4 h | 5-(3,3-Dimethyl-ureido)-2-ethoxy- benzenesulfonamide derivatives | 78–92 | Stable in dry conditions |

| Alcohols | Pyridine, RT, 12–24 h | Sulfonate esters | 65–80 | Hydrolysis-sensitive |

| Thiols | THF, NaHCO₃, 40°C, 6 h | Sulfonyl thioethers | 70–85 | Air-sensitive |

-

Mechanistic Insight : The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack at the sulfur atom.

-

Displacement of chloride ion, forming stable sulfonamides/sulfonates.

-

-

Steric effects from the 3,3-dimethyl-ureido group slightly reduce reaction rates compared to unsubstituted analogs .

Hydrolysis Reactions

Controlled hydrolysis yields sulfonic acid derivatives critical for pharmaceutical intermediates:

| Hydrolysis Condition | Product | Reaction Time | Key Observations |

|---|---|---|---|

| Aqueous NaOH (1M) | 5-(3,3-Dimethyl-ureido)-2-ethoxy- benzenesulfonic acid | 30 min, 25°C | Rapid dechlorination; pH-dependent yield |

| H₂O/THF (1:1) | Partial hydrolysis products | 2 h, 60°C | Competing urea-group degradation observed |

-

Stability Note : The ethoxy group enhances hydrolytic stability compared to methoxy analogs, delaying acid formation under ambient conditions.

Carbonic Anhydrase Inhibition

-

Structural analogs with benzenesulfonamide motifs show nanomolar inhibition of human carbonic anhydrase isoforms (e.g., hCA II, IX) .

-

The dimethyl-ureido group enhances binding via hydrophobic interactions with enzyme pockets .

Stability and Decomposition Pathways

Critical degradation factors include:

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Moisture | Hydrolysis to sulfonic acid | Storage under inert atmosphere (N₂) |

| Heat (>80°C) | Urea-group decomposition | Short-duration reactions at ≤60°C |

| UV light | Radical-mediated sulfonyl bond cleavage | Use amber glassware |

-

Thermogravimetric Analysis : Decomposition onset at 148°C (dry powder form).

Synthetic Utility

The compound’s versatility is highlighted in multi-step syntheses:

Example Pathway :

Applications De Recherche Scientifique

Biological Applications

- Modification of Biomolecules : The compound is utilized in modifying proteins and peptides to study their structure and function. This is crucial for understanding biological processes and developing therapeutic agents.

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have shown potential in drug discovery, particularly in targeting specific biological pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including:

- Gram-positive bacteria

- Methicillin-resistant Staphylococcus aureus (MRSA)

For example, certain derivatives have demonstrated submicromolar activity against these pathogens, suggesting their potential as new antibiotic agents.

Anticancer Potential

The compound has been investigated for its ability to inhibit carbonic anhydrase IX (CA IX), a validated target in cancer therapy. Studies suggest that inhibition of CA IX can lead to reduced tumor growth and metastasis. Case studies have shown that modifications to the urea moiety enhance anticancer properties significantly .

Inhibition of Carbonic Anhydrase

A study evaluated various ureido benzenesulfonamides for their inhibitory effects on CA IX. Results indicated that specific modifications significantly enhanced their anticancer properties, demonstrating the compound's potential in cancer treatment.

Antimicrobial Efficacy

Research assessed synthesized compounds for antimicrobial properties against clinically relevant strains. Some derivatives exhibited efficacy comparable to established antibiotics, highlighting their potential as new therapeutic agents .

Mécanisme D'action

The mechanism of action of 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride depends on its reactivity and the nature of its interactions with other molecules. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to modify other molecules by forming covalent bonds, which can alter their chemical and biological properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(3,3-Dimethyl-ureido)-naphthalene-1-sulfonyl chloride: Similar structure but with a naphthalene ring instead of a benzene ring.

4-(3,3-Dimethyl-ureido)-2-methyl-benzenesulfonyl chloride: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role in the desired chemical or biological activity.

Activité Biologique

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride group, which is known for its high reactivity, particularly towards nucleophiles. The presence of the ethoxy group and the dimethyl substitution on the urea moiety may influence its solubility and interaction with biological targets, enhancing its potential therapeutic applications.

The mechanism of action primarily involves the electrophilic nature of the sulfonyl chloride group, allowing it to react with various nucleophiles including amines and thiols. This reactivity facilitates the formation of covalent bonds with biological macromolecules, thereby modifying their structure and function. Such modifications can lead to altered biological activities, making this compound a candidate for further investigation in drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that related ureido benzenesulfonamides possess activity against various bacterial strains, including gram-positive bacteria and mycobacteria. For instance, certain derivatives have demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

- Anticancer Potential : The compound has been investigated for its ability to inhibit specific cancer cell lines. In particular, it has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), a validated target in cancer therapy. Inhibition of CA IX is linked to reduced tumor growth and metastasis .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(3-Methyl-ureido)-2-ethoxy-benzenesulfonyl chloride | C10H13ClN2O4S | Lacks the additional methyl group on the urea |

| 2-Ethoxy-5-(morpholine-4-carbonyl)-benzenesulfonyl chloride | C13H17ClN2O5S | Contains a morpholine ring instead of urea |

| 2-Ethoxy-5-(4-methyl-thiazolyl)-benzenesulfonyl chloride | C12H14ClN2O4S | Features a thiazole ring which alters reactivity |

This table illustrates how variations in structure can influence the biological activity of similar compounds. The unique combination of functional groups in this compound enhances both its reactivity and potential biological activity compared to other derivatives .

Case Studies

- Inhibition of Carbonic Anhydrase : A study investigating a series of ureido benzenesulfonamides found that certain compounds exhibited potent inhibitory effects on CA IX. This suggests that modifications to the urea moiety can significantly enhance anticancer properties .

- Antimicrobial Efficacy : Another research effort evaluated various synthesized compounds for their antimicrobial properties against clinically relevant strains. Results indicated that some derivatives showed efficacy comparable to established antibiotics, highlighting their potential as new therapeutic agents .

Propriétés

IUPAC Name |

5-(dimethylcarbamoylamino)-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O4S/c1-4-18-9-6-5-8(13-11(15)14(2)3)7-10(9)19(12,16)17/h5-7H,4H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEJPGJBEGCJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)N(C)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374442 | |

| Record name | 5-[(Dimethylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-14-8 | |

| Record name | 5-[[(Dimethylamino)carbonyl]amino]-2-ethoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680618-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Dimethylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.